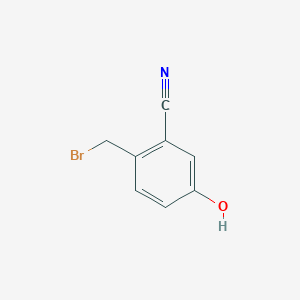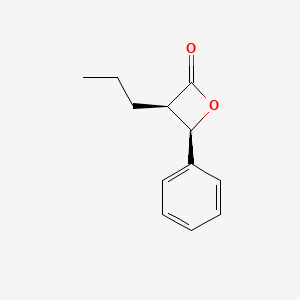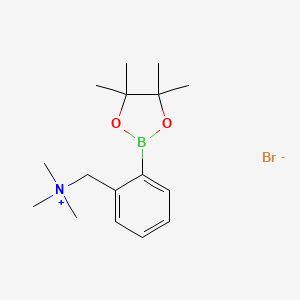
N,N,N-Trimethyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanaminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Trimethyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanaminium bromide: is a complex organic compound that features a quaternary ammonium group and a boronate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanaminium bromide typically involves the following steps:
Formation of the Boronate Ester: The boronate ester can be synthesized by reacting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a phenyl derivative under suitable conditions.
Quaternization: The phenylboronate ester is then subjected to quaternization with trimethylamine to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N-Trimethyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanaminium bromide can undergo various chemical reactions, including:
Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Hydrolysis: The boronate ester can be hydrolyzed under acidic or basic conditions to form the corresponding boronic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as halides, thiols, and amines.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the boronate ester.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted quaternary ammonium compounds can be formed.
Hydrolysis Products: The hydrolysis of the boronate ester yields the corresponding boronic acid.
Aplicaciones Científicas De Investigación
N,N,N-Trimethyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanaminium bromide has several scientific research applications:
Organic Synthesis: It can be used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and as a probe in biological studies.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism by which N,N,N-Trimethyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanaminium bromide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The quaternary ammonium group can interact with negatively charged sites on proteins, while the boronate ester can form reversible covalent bonds with diols and other nucleophiles .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the quaternary ammonium group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Contains a hydroxyl group instead of the quaternary ammonium group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an amino group instead of the quaternary ammonium group.
Uniqueness
N,N,N-Trimethyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanaminium bromide is unique due to the presence of both a quaternary ammonium group and a boronate ester in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C16H27BBrNO2 |
|---|---|
Peso molecular |
356.1 g/mol |
Nombre IUPAC |
trimethyl-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]azanium;bromide |
InChI |
InChI=1S/C16H27BNO2.BrH/c1-15(2)16(3,4)20-17(19-15)14-11-9-8-10-13(14)12-18(5,6)7;/h8-11H,12H2,1-7H3;1H/q+1;/p-1 |
Clave InChI |
CYOPHEYRFHTYBD-UHFFFAOYSA-M |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C[N+](C)(C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



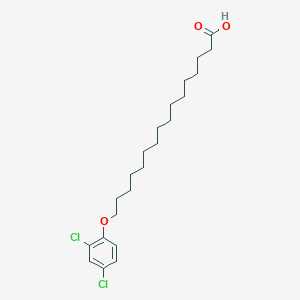
![2-{[(4-Iminocyclohexa-2,5-dien-1-ylidene)amino]methylidene}-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol](/img/structure/B12516350.png)
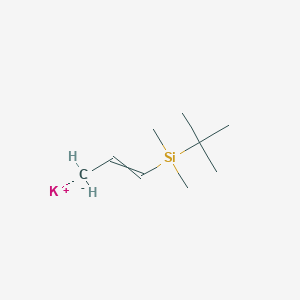
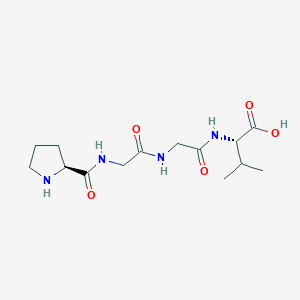
![2-Hydroxy-N-[(2-nitrobenzoyl)carbamothioyl]benzamide](/img/structure/B12516376.png)
![4-[4-(Benzyloxy)-6-tert-butylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12516377.png)
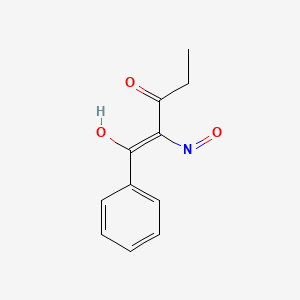
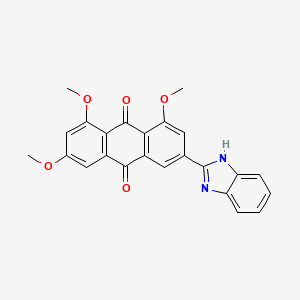
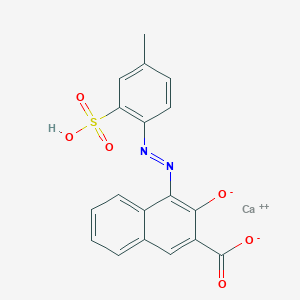
![3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole](/img/structure/B12516399.png)
